molecular formula C35H40N2O3 B10944643 (17E)-17-[(2E)-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}hydrazinylidene]estra-1,3,5(10)-trien-3-ol

(17E)-17-[(2E)-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}hydrazinylidene]estra-1,3,5(10)-trien-3-ol

Cat. No.: B10944643
M. Wt: 536.7 g/mol
InChI Key: HKRBWQFLFNXGLI-GAZHFJRUSA-N
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Description

(17E)-17-[(2E)-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}hydrazinylidene]estra-1,3,5(10)-trien-3-ol is a synthetic organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen atom bonded to a hydrogen atom or an organic group. This compound is structurally related to estrogens, which are steroid hormones playing crucial roles in the regulation of various physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (17E)-17-[(2E)-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}hydrazinylidene]estra-1,3,5(10)-trien-3-ol typically involves the following steps:

    Formation of the Hydrazone: The reaction between an aldehyde or ketone and hydrazine or a substituted hydrazine forms the hydrazone. In this case, the reaction between 17-keto-estradiol and the appropriate hydrazine derivative would yield the desired product.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.

    Reduction: Reduction of the hydrazone group can yield the corresponding amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Hormone Research: Due to its structural similarity to estrogens, the compound can be used in studies related to hormone receptor interactions and endocrine system regulation.

Medicine

    Drug Development: The compound and its derivatives may have potential as therapeutic agents, particularly in the treatment of hormone-related disorders.

Industry

    Chemical Intermediates: The compound can serve as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (17E)-17-[(2E)-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}hydrazinylidene]estra-1,3,5(10)-trien-3-ol is likely related to its interaction with estrogen receptors. The compound may mimic or inhibit the action of natural estrogens by binding to these receptors, thereby modulating gene expression and cellular responses. The specific molecular targets and pathways involved would depend on the exact structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: A natural estrogen hormone with a similar steroidal structure.

    Tamoxifen: A selective estrogen receptor modulator used in the treatment of breast cancer.

    Raloxifene: Another selective estrogen receptor modulator with applications in osteoporosis treatment.

Uniqueness

(17E)-17-[(2E)-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}hydrazinylidene]estra-1,3,5(10)-trien-3-ol is unique due to its specific hydrazone linkage and the presence of dimethylphenoxy and methoxybenzylidene groups. These structural features may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C35H40N2O3

Molecular Weight

536.7 g/mol

IUPAC Name

(17E)-17-[(E)-[3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl]methylidenehydrazinylidene]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C35H40N2O3/c1-22-6-5-7-32(23(22)2)40-21-26-18-24(8-14-33(26)39-4)20-36-37-34-15-13-31-30-11-9-25-19-27(38)10-12-28(25)29(30)16-17-35(31,34)3/h5-8,10,12,14,18-20,29-31,38H,9,11,13,15-17,21H2,1-4H3/b36-20+,37-34+

InChI Key

HKRBWQFLFNXGLI-GAZHFJRUSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)OCC2=C(C=CC(=C2)/C=N/N=C/3\CCC4C3(CCC5C4CCC6=C5C=CC(=C6)O)C)OC)C

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=C(C=CC(=C2)C=NN=C3CCC4C3(CCC5C4CCC6=C5C=CC(=C6)O)C)OC)C

Origin of Product

United States

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